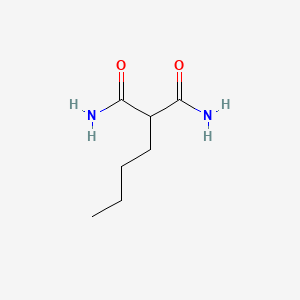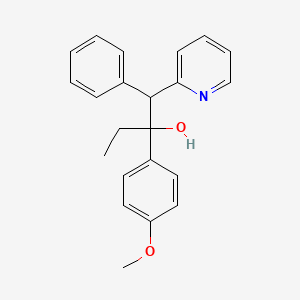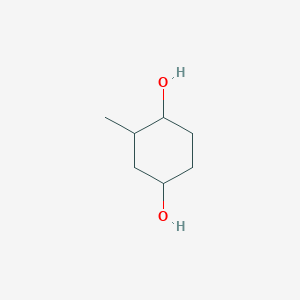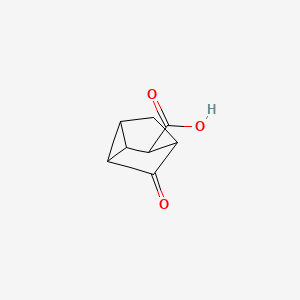
2,4-Dichloro-6-(1-piperidinylmethyl)phenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-(1-piperidinylmethyl)phenol hydrochloride is a chemical compound with the molecular formula C12H16Cl3NO It is known for its unique structure, which includes a phenol group substituted with two chlorine atoms and a piperidinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(1-piperidinylmethyl)phenol hydrochloride typically involves the reaction of 2,4-dichlorophenol with piperidine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate the reaction.
Solvent: Common solvents used include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid to promote the formation of the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(1-piperidinylmethyl)phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atoms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-6-(1-piperidinylmethyl)phenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(1-piperidinylmethyl)phenol hydrochloride involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperidinylmethyl group can interact with receptors or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: Lacks the piperidinylmethyl group but shares the dichlorophenol structure.
6-(1-Piperidinylmethyl)phenol: Similar structure but without the chlorine atoms.
2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine: A related compound with a pyridine ring instead of a phenol ring.
Uniqueness
2,4-Dichloro-6-(1-piperidinylmethyl)phenol hydrochloride is unique due to the combination of the dichlorophenol and piperidinylmethyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
52481-47-7 |
|---|---|
Molecular Formula |
C12H16Cl3NO |
Molecular Weight |
296.6 g/mol |
IUPAC Name |
2,4-dichloro-6-(piperidin-1-ylmethyl)phenol;hydrochloride |
InChI |
InChI=1S/C12H15Cl2NO.ClH/c13-10-6-9(12(16)11(14)7-10)8-15-4-2-1-3-5-15;/h6-7,16H,1-5,8H2;1H |
InChI Key |
LJOGQDIRKVWBRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C(C(=CC(=C2)Cl)Cl)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-[4-[[(4-hydroxy-1-methyl-2-oxoquinoline-3-carbonyl)amino]sulfamoyl]phenyl]carbamate](/img/structure/B11997622.png)
![1-ethyl-4-hydroxy-N'-[(4-methylphenyl)sulfonyl]-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11997630.png)
![4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997631.png)

![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)hexanamide](/img/structure/B11997637.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11997640.png)
![N'-[(E)-9-Anthrylmethylidene]-2-[(1-benzyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide](/img/structure/B11997670.png)


![4-Chlorobenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B11997693.png)


![4-methoxy-N-[2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B11997716.png)

